Hydrogen-Bond Donor Capacity: Ethyl vs. Dimethyl
3-(2-Aminoethyl)-1-ethylurea possesses a secondary amide-like NH adjacent to the ethyl group, enabling hydrogen-bond donation, whereas the analogous 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4) presents a tertiary urea lacking this donor capacity [1]. In the context of competitive urease inhibition, ethylurea (the simpler analog retaining the NH) acts as a competitive inhibitor with a Ki of 26 mM, demonstrating that the NH proton is critical for active-site hydrogen bonding [2]. The dimethyl analog cannot make this same interaction.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (NH of ethylurea moiety + NH of aminoethyl side chain) |
| Comparator Or Baseline | 3-(2-Aminoethyl)-1,1-dimethylurea: 1 HBD (only aminoethyl side chain NH) |
| Quantified Difference | Δ1 HBD; qualitative impact on target engagement |
| Conditions | Computational molecular property analysis; urease inhibition assay at pH 7.0 for ethylurea model |
Why This Matters
For medicinal chemistry campaigns targeting enzymes or receptors that require specific hydrogen-bonding interactions, the loss of a single H-bond donor can reduce binding affinity by orders of magnitude, making the ethyl-bearing compound the superior starting scaffold.
- [1] PubChem. 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4). Computed hydrogen bond donor count: 1. Compare to 3-(2-Aminoethyl)-1-ethylurea HBD count: 2. View Source
- [2] Saboury AA et al. A simple novel method for studying the combined inhibitory effects of ethylurea and N,N-dimethylurea on jack bean urease. J Enzyme Inhib. 1997 Jan;11(3):217-22. Ki(ethylurea) = 26 mM, competitive inhibition. View Source
